3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C16H15BrN2O and a molecular weight of 331.215 g/mol This compound is known for its unique structure, which includes a bromine atom, a benzohydrazide group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 4-methylacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate purification techniques, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-[(E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide: This compound has a similar structure but with a methoxy group instead of a methyl group.
3-bromo-N’-[(E)-1-(4-chlorophenyl)ethylidene]benzohydrazide: This compound has a chlorine atom instead of a methyl group.
Uniqueness
Its bromine atom and 4-methylphenyl group make it particularly interesting for research in various fields .
Properties
Molecular Formula |
C16H15BrN2O |
---|---|
Molecular Weight |
331.21 g/mol |
IUPAC Name |
3-bromo-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O/c1-11-6-8-13(9-7-11)12(2)18-19-16(20)14-4-3-5-15(17)10-14/h3-10H,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
MWTHNXKJTMHIHW-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=CC=C2)Br)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.